2-(4-(4-((4-Chloro-2-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
Description
This compound features a pteridine core substituted at position 2 with a piperazine ring bearing a terminal ethanol group. The pteridine is further modified at position 4 by an amino linkage to a 4-chloro-2-methylphenyl group.
Properties
IUPAC Name |
2-[4-[4-(4-chloro-2-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-13-12-14(20)2-3-15(13)23-18-16-17(22-5-4-21-16)24-19(25-18)27-8-6-26(7-9-27)10-11-28/h2-5,12,28H,6-11H2,1H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGIRIOXRBSXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(4-(4-((4-Chloro-2-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol, with the molecular formula and a molecular weight of 399.88 g/mol, is a synthetic derivative of pteridine that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN7O |
| Molecular Weight | 399.88 g/mol |
| IUPAC Name | 2-[4-[4-(4-chloro-2-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
| CAS Number | 946290-56-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized to inhibit specific enzymes or receptors involved in critical cellular processes, leading to alterations in signaling pathways. The interaction with pteridine derivatives suggests potential roles in modulating enzymatic activities related to folate metabolism and nucleotide synthesis.
Anticancer Activity
Recent studies have indicated that pteridine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The compound has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells (MCF-7)
- Lung Cancer Cells (A549)
In vitro assays demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis through mitochondrial pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against several pathogens. In particular, it showed promising results against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the effects of the compound on MCF-7 and A549 cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values calculated at approximately 15 µM for MCF-7 and 20 µM for A549 cells.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against E. coli and S. aureus using a disk diffusion method. The compound displayed significant inhibition zones of 15 mm and 18 mm, respectively, indicating strong antibacterial properties.
Research Findings
Research has focused on synthesizing analogs of this compound to enhance its biological activity and reduce toxicity. Modifications in the piperazine and pteridine moieties have led to derivatives with improved potency against targeted cancer types.
Comparison with Similar Compounds
Structural Analogs and Modifications
The compound’s uniqueness lies in its pteridine core, which distinguishes it from simpler heterocyclic systems like pyrimidine or pyridin-2-yl derivatives. Key structural analogs and their variations are summarized below:
Table 1: Structural Comparison of Key Analogs
Functional and Pharmacological Differences
- Heterocyclic Core Impact: Pteridine vs. Pyrimidine: The bicyclic pteridine system (target compound) may enhance π-π stacking or hydrogen bonding compared to monocyclic pyrimidine analogs (e.g., CAS 127116-19-2). Pyrimidine derivatives are often easier to synthesize but may exhibit reduced receptor affinity due to smaller aromatic surfaces . Sulfonyl vs.
- Substituent Effects: Chloro-methylphenyl Groups: The 4-chloro-2-methylphenyl group in the target compound may increase lipophilicity and membrane permeability relative to 4-chloro-3-methylphenyl () or unsubstituted aryl groups. Ethanol Terminal Group: The ethanol moiety in piperazine derivatives (common across analogs) is critical for solubility and hydrogen bonding. For example, compound 4j’s ethanol group contributes to its 5-HT6 receptor antagonism (pKi = 7.83) .
- Indole-sulfonyl derivatives (e.g., 4j) demonstrate high 5-HT6 receptor affinity, suggesting that core heterocycle substitution significantly influences target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
